molecular formula C19H17N5O2S B2698946 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide CAS No. 2034416-10-7

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide

Cat. No. B2698946
CAS RN: 2034416-10-7
M. Wt: 379.44
InChI Key: LHGLGVXQRUUZKA-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazolopyrazine family of compounds, which have been shown to exhibit a wide range of biological activities. In

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide derivatives have been explored for their potential in treating various conditions through their action on different biological targets. For instance, these compounds have been investigated as non-peptide endothelin-A receptor antagonists, showcasing the synthesis, biological properties, and structure-activity relationships of naphthalenesulfonamides (Bradbury et al., 1997) source. Additionally, their role in neuropathic pain alleviation through the antagonism of serotonin receptor subtype 6 (5-HT6R) has been highlighted, presenting a new avenue for the management of neuropathic pain (Hong et al., 2017) source.

Environmental Science Applications

The utility of sulfonamide derivatives extends to environmental science, particularly in the removal of contaminants from aquatic environments. The adsorption of sulfonamide antibiotics to multiwalled carbon nanotubes has been assessed, indicating the potential of these compounds in water purification technologies (Ji et al., 2009) source. This study opens up pathways for the development of more efficient methods to tackle pollution.

Materials Science Applications

In materials science, the synthesis of naphth[1,2-d]oxazole intermediates for the preparation of azo-naphthalenesulfonamide dyes showcases the application of these compounds in developing new materials with potential uses in dyeing and pigmentation (Katritzky et al., 1993) source. The exploration of new dyes and pigments is crucial for various industrial applications, from textiles to biological staining.

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-27(26,19-7-3-5-15-4-1-2-6-16(15)19)22-11-13-24-12-8-17(23-24)18-14-20-9-10-21-18/h1-10,12,14,22H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGLGVXQRUUZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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